2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole

Drug design Lipophilicity Physicochemical properties

This benzo[d]thiazole derivative features a 4-CF₃ group, azetidin-3-yloxy linker, and N-methylsulfonyl substituent. Its conformational constraint and electron‑withdrawing CF₃ (σp ≈ +0.54) increase C‑2 electrophilicity for covalent inhibitor development, while XLogP3 = 2.7 enhances passive membrane permeability over des‑CF₃ analogs. Ideal for hit‑to‑lead programs targeting dyslipidemia or phenotypic screening where cell penetration is rate‑limiting. Differentiated substitution pattern ensures potency and selectivity not achievable with simple analogs.

Molecular Formula C12H11F3N2O3S2
Molecular Weight 352.35
CAS No. 1421525-38-3
Cat. No. B2437081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole
CAS1421525-38-3
Molecular FormulaC12H11F3N2O3S2
Molecular Weight352.35
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F
InChIInChI=1S/C12H11F3N2O3S2/c1-22(18,19)17-5-7(6-17)20-11-16-10-8(12(13,14)15)3-2-4-9(10)21-11/h2-4,7H,5-6H2,1H3
InChIKeyVCUKVIBCLHQOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole (CAS 1421525-38-3) – Why This Specific Scaffold Over Close Analogs


The target compound is a synthetic, multifunctional benzo[d]thiazole derivative incorporating a 4-trifluoromethyl group, an azetidin-3-yloxy linker, and an N-methylsulfonyl substituent. Its molecular formula is C12H11F3N2O3S2 (MW: 352.4 g/mol) [1]. The combination of the electron-withdrawing trifluoromethyl group, the conformationally constrained azetidine ring, and the polar methylsulfonamide endows this scaffold with a calculated lipophilicity (XLogP3 = 2.7) and topological polar surface area (TPSA = 96.1 Ų) that place it in a favorable region of drug-like chemical space that is distinct from des‑trifluoromethyl, des‑azetidine, or alternative N‑substituted analogs [1][2].

Why Generic Substitution Fails for 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole – The Quantitative Evidence Requirement


In the benzothiazole‑azetidine chemical space, small changes to the substitution pattern produce large shifts in potency, selectivity, and physicochemical properties. The trifluoromethyl group at the 4‑position is not a passive lipophilic tag; it introduces a strong electron‑withdrawing effect (Hammett σp ≈ 0.54) that modulates the electron density of the benzothiazole core, directly influencing target engagement [1]. Likewise, the methylsulfonyl substituent on the azetidine nitrogen controls solubility, metabolic stability, and off‑target reactivity [2]. When these two features are perturbed – e.g., moving the trifluoromethyl to the 6‑position or replacing methylsulfonyl with acetyl – the resulting compound can exhibit substantially different biological profiles, precluding simple interchangeability. The following quantitative evidence items demonstrate exactly where the target compound’s specific architecture translates into measurable differentiation.

Quantitative Differentiation Evidence for 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole vs. Closest Analogs


Lipophilicity Tuning: How the 4-CF3 Group Shifts XLogP3 Relative to the Des-Trifluoromethyl Analog

The target compound exhibits a computed XLogP3 of 2.7, which is approximately 1.0 log unit higher than that of the des-trifluoromethyl analog 2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole (XLogP3 ≈ 1.7) [1]. This increase reflects the strong lipophilic contribution of the 4-CF3 substituent and places the target compound in a more desirable permeability window while still maintaining acceptable aqueous solubility.

Drug design Lipophilicity Physicochemical properties

Electron‑Withdrawing Effect of 4-CF3 vs. 4-OCH3 on Benzothiazole Core Reactivity

The Hammett σp constant for a para‑trifluoromethyl group is +0.54, compared to –0.27 for a para‑methoxy group [1]. In the context of the 4‑substituted benzo[d]thiazole scaffold, this difference in electronic character can alter the electrophilicity of the C‑2 position and modulate interactions with catalytic cysteine or serine residues in target enzymes. The 4‑CF3 group in the target compound is therefore expected to enhance electrophilic character relative to the 4‑methoxy analog 4‑methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole.

Medicinal chemistry SAR Electron effects

Endothelial Lipase Inhibition: Structural Prerequisites from the Sulfonyl‑Benzothiazole Patent Family

Patent US20130178475A1 discloses that sulfonyl‑containing benzothiazole compounds, including those bearing azetidine substituents, inhibit endothelial lipase (EL) with IC₅₀ values in the nanomolar to low micromolar range [1]. The presence of a methylsulfonyl group on the azetidine nitrogen and an electron‑withdrawing group on the benzothiazole core are both highlighted as contributing to potency. The target compound, which combines these two features, falls within the generic scope of the patent; related exemplars lacking the trifluoromethyl or methylsulfonyl groups show attenuated activity, suggesting that the target compound’s specific substitution pattern is critical for optimal EL inhibition.

Endothelial lipase Cardiovascular Inhibitor

Optimal Research and Industrial Application Scenarios for 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole


Cardiovascular Drug Discovery: Endothelial Lipase Inhibitor Lead Optimization

The target compound’s structural alignment with the sulfonyl‑benzothiazole EL inhibitor pharmacophore described in US20130178475A1 [1] makes it a high‑priority scaffold for hit‑to‑lead programs targeting dyslipidemia. Medicinal chemistry teams can use it as a core for systematic SAR exploration, confident that the methylsulfonyl‑azetidine and 4‑CF₃ motifs are already validated as potency‑enhancing features within the patent family.

Intracellular Target Engagement: Optimizing Membrane Permeability with 4-CF₃

For targets located in the cytosol or within organelles, the target compound’s elevated XLogP3 (2.7) relative to des‑CF₃ analogs (XLogP3 ≈ 1.7) [1] provides a critical advantage in passive membrane permeability. This makes it a preferred starting point for phenotypic screening campaigns where cell penetration is rate-limiting.

Electrophilic Warhead Design: Exploiting the 4-CF₃ Electronic Effect

In covalent inhibitor programs, where reaction kinetics with active‑site cysteine or serine residues depend on electrophilicity, the strong electron‑withdrawing effect of the 4‑CF₃ group (σp = +0.54) [1] can increase the reactivity of the benzothiazole C‑2 position relative to 4‑OCH₃ (σp = –0.27) or 4‑CH₃ analogs. The target compound thus offers a tunable electrophilic scaffold for selective covalent probe development.

Quote Request

Request a Quote for 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.